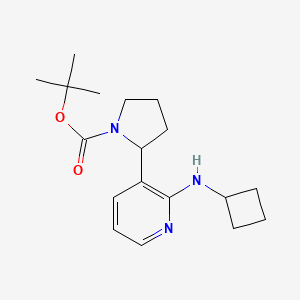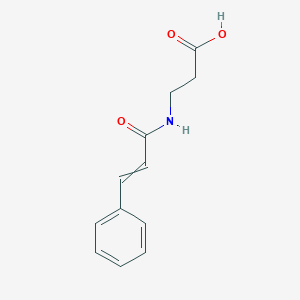![molecular formula C12H19NO4 B11817281 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester](/img/structure/B11817281.png)
2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[211]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester typically involves a multi-step process. One efficient method starts with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is prepared using a photochemical method. The key step involves a stereoselective electrophilic addition of phenylselenyl bromide to the double bond of cyclobutene dicarbamate. Subsequent ring closure in the presence of sodium hydride affords the desired azabicyclohexane compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like Jones reagent.
Reduction: Reductive removal of protecting groups can be achieved using hydrogenolysis.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Hydrogenolysis conditions typically involve hydrogen gas and a palladium catalyst.
Substitution: Phenylselenyl bromide for electrophilic addition and potassium acetate for nucleophilic substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives of the azabicyclohexane core, such as hydroxy and carboxylic derivatives .
Applications De Recherche Scientifique
2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its role in drug design and development, particularly in creating molecules with specific biological activities.
Industry: Utilized in materials science for developing new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different chemical properties.
Bicyclo[2.1.1]hexane: Lacks the nitrogen atom present in azabicyclohexanes, leading to different reactivity and applications
Uniqueness
2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester is unique due to its specific substitution pattern and the presence of both ester and carboxylic acid functional groups. This combination provides a versatile platform for further chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-O-methyl 2-O-(2-methylpropyl) 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8(2)7-17-11(15)13-6-9-4-12(13,5-9)10(14)16-3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
OFRQPHYWQDAPTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)N1CC2CC1(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2R,3S,5R)-3-((4-Methylbenzoyl)oxy)-5-(7-thioxothieno[2,3-C]pyridin-6(7H)-YL)tetrahydrofuran-2-YL)methyl 4-methylbenzoate](/img/structure/B11817201.png)






![2-methylpropyl (2S,3S,4S)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817249.png)
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11817252.png)



![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11817304.png)

